6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)
Overview
Description
6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) is a benzofuroquinoline derivative known for its pharmacological activity. This compound has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) involves multiple steps. One common method includes the co-grinding technique with hydroxypropyl cellulose to improve its dissolution rate . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity.
Chemical Reactions Analysis
6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in bone metabolism . This modulation leads to the inhibition of bone resorption and stimulation of bone formation.
Comparison with Similar Compounds
6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) can be compared with other benzofuroquinoline derivatives. Similar compounds include those with variations in the carbamoyloxy groups or other substituents on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological properties.
Properties
IUPAC Name |
[9-(dimethylcarbamoyloxy)-6-oxo-5H-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10H,1-4H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQFYMAOIYJTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)OC(=O)N(C)C)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156241 | |
Record name | Kca 098 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129794-24-7 | |
Record name | Kca 098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129794247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kca 098 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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